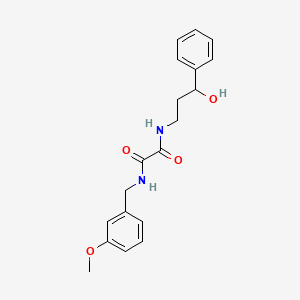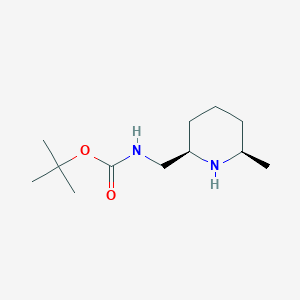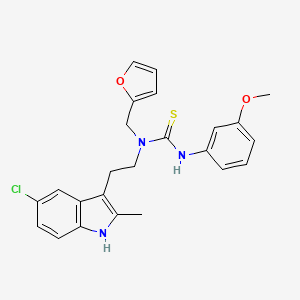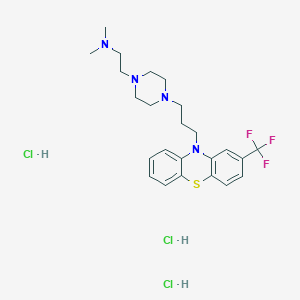![molecular formula C26H24F3N5O2 B2419782 ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate CAS No. 477242-45-8](/img/structure/B2419782.png)
ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H24F3N5O2 and its molecular weight is 495.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of Pyrrolopyrimidine Core: : Initial steps often involve the construction of the pyrrolopyrimidine core by reacting suitable precursor compounds through cyclization reactions, typically under controlled temperature and pH conditions.
Functional Group Introduction: : Phenyl and trifluoromethylphenyl groups are introduced through various substitution reactions, often involving halogenation followed by nucleophilic substitution using appropriate reagents.
Piperazine Carboxylation:
Industrial Production Methods: For industrial-scale production, the process is streamlined to ensure maximum yield and purity. Automated flow reactors and continuous synthesis techniques are employed to manage reaction conditions more effectively, ensuring consistent quality and scalability.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the pyrrolopyrimidine ring or the phenyl groups, often resulting in the formation of carbonyl derivatives.
Reduction: Reduction reactions can target various functional groups in the compound, including nitro or carbonyl groups, converting them to amines or alcohols.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Employs hydrogen gas with palladium catalysts or sodium borohydride under mild conditions.
Substitution: : Involves halogenating agents followed by nucleophiles such as amines or alcohols.
Major Products:
Applications De Recherche Scientifique
Chemistry: Ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is utilized as a precursor for more complex chemical syntheses and as a model compound for studying reaction mechanisms.
Biology: In biological research, the compound serves as a tool for studying enzyme interactions and protein binding due to its unique structural properties.
Medicine: The compound's potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial properties, making it a subject of interest in drug development.
Industry: In the industrial sector, the compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.
5. Mechanism of Action: The mechanism of action of this compound involves the inhibition of specific enzymes or receptors, depending on its intended application. Molecular docking studies suggest strong interactions with protein active sites, influencing various biochemical pathways.
Molecular Targets and Pathways Involved
Enzymes: : The compound often targets enzymes involved in key biological processes, such as kinases or proteases.
Pathways: : It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Similar Compounds
**Ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amine
**4-{5-Phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine
Uniqueness: this compound stands out due to its ester functional group, providing additional reactivity and potential for modification compared to its counterparts, making it more versatile for various applications.
This compound exemplifies the delicate balance between complexity and utility in the realm of synthetic chemistry, showcasing its potential across multiple scientific domains.
Propriétés
IUPAC Name |
ethyl 4-[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O2/c1-2-36-25(35)33-13-11-32(12-14-33)23-22-21(18-7-4-3-5-8-18)16-34(24(22)31-17-30-23)20-10-6-9-19(15-20)26(27,28)29/h3-10,15-17H,2,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYDTEXDGZNPER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419701.png)

![1-[(4-Methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxylic acid](/img/structure/B2419706.png)


![N-(4-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419710.png)
![3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2419711.png)
![(Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2419712.png)
![2-[(4-bromophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B2419714.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2419716.png)

![N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2419720.png)
![N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2419722.png)
